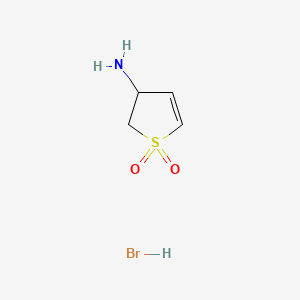

2,3-Dihydro-3-thiophenine 1,1-Dioxide Hydrobromide

Description

Historical Context and Discovery

The development of 2,3-Dihydro-3-thiophenine 1,1-Dioxide Hydrobromide can be traced to the broader exploration of thiophene chemistry that began in earnest during the mid-20th century. The parent thiophene 1,1-dioxide was first isolated and characterized in 1999 through oxidation of thiophene with dimethyldioxirane at minus twenty degrees Celsius, representing a significant milestone in thiophene dioxide chemistry. This breakthrough allowed researchers to study the fundamental properties of thiophene dioxides, which had previously eluded isolation despite numerous attempts over several decades. The successful isolation of the parent compound opened new avenues for the synthesis and characterization of substituted derivatives, including amino-substituted variants.

The synthesis of 2,3-dihydrothiophene derivatives was initially reported by G. Sosnovsky in 1961 through pyrolysis of benzoyloxytetrahydrothiophene at 100 degrees Celsius, achieving an 80 percent yield. This early work established fundamental synthetic pathways that would later be adapted for the preparation of more complex derivatives. The development of improved synthetic methodologies continued throughout the following decades, with researchers exploring various approaches to access these valuable heterocyclic compounds. The creation of the hydrobromide salt form represents a logical extension of this research, aimed at improving the compound's handling properties and stability characteristics.

The compound's entry into chemical databases occurred in 2013, with its first creation date recorded as May 17, 2013, in PubChem, and subsequent modifications extending to May 24, 2025. This timeline reflects the relatively recent addition of this specific derivative to the chemical literature, highlighting its status as a modern synthetic target. The systematic study of amino-substituted thiophene dioxides has emerged as an active area of research, particularly in the context of developing new bioactive molecules and synthetic intermediates.

Nomenclature and Classification Systems

The compound this compound is systematically named according to International Union of Pure and Applied Chemistry conventions as 1,1-dioxo-2,3-dihydrothiophen-3-amine hydrobromide. This nomenclature clearly indicates the presence of the sulfur dioxide functionality at the 1-position of the thiophene ring, the partial saturation of the ring system, and the amino substitution at the 3-position. The systematic name provides unambiguous identification of the compound's structural features and stereochemistry.

Properties

IUPAC Name |

1,1-dioxo-2,3-dihydrothiophen-3-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2S.BrH/c5-4-1-2-8(6,7)3-4;/h1-2,4H,3,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZGVZHZASACFEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CS1(=O)=O)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747674 | |

| Record name | 3-Amino-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55212-71-0 | |

| Record name | 3-Amino-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Substrate Scope

The formation of dihydrothiophene derivatives via cyclization reactions has been extensively documented. A pivotal study demonstrated that trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles can be synthesized through a Michael-type addition of cyanothioacetamide to α-bromochalcones, followed by intramolecular cyclization. Adapting this methodology, 3-amino-2,3-dihydrothiophene 1,1-dioxide (the parent amine of the target compound) may be synthesized via the following steps:

-

Michael Adduct Formation : Cyanothioacetamide reacts with α-thiocyanatoacetophenone in ethanol under basic conditions (10% aqueous KOH), yielding a thioacrylamide intermediate.

-

Cyclization : Intramolecular nucleophilic substitution or addition-elimination mechanisms form the dihydrothiophene ring. Density functional theory (DFT) calculations confirm that the S,S-diastereomer pathway is favored due to lower activation energy (27.9 kJ/mol vs. 298.8 kJ/mol for R,S-isomers).

-

Amination : The introduction of the amine group occurs in situ during cyclization, as evidenced by the retention of the amino group in the final product.

Key Reaction Conditions:

Purification and Characterization

The crude product is purified via recrystallization, yielding crystalline 3-amino-2,3-dihydrothiophene 1,1-dioxide. Nuclear magnetic resonance (NMR) data for analogous compounds reveal distinct signals:

Rh-Catalyzed Asymmetric Hydrogenation of Thiophene Dioxide Precursors

Catalytic System and Enantioselectivity

A Rhodium-catalyzed asymmetric hydrogenation method was developed for prochiral benzo[b]thiophene 1,1-dioxides, achieving >99% enantiomeric excess (ee) and 99% yield under optimized conditions. While this study focused on benzo-fused derivatives, the methodology is adaptable to simpler thiophene dioxide substrates.

Reaction Protocol:

-

Substrate Preparation : A prochiral thiophene 1,1-dioxide derivative is synthesized via oxidation of the corresponding thiophene using hydrogen peroxide or ozone.

-

Hydrogenation : The substrate undergoes asymmetric hydrogenation in the presence of a chiral Rh catalyst (e.g., [Rh(COD)((R)-SegPhos)]⁺BARF⁻).

-

Amination : The hydrogenated product is functionalized via reductive amination or direct substitution to introduce the amine group.

Optimization Parameters:

Advantages and Limitations

This method excels in stereochemical control but requires precise tuning of ligand-substrate interactions. Computational studies suggest that hydrogen bonding between the sulfone group and the chiral ligand is critical for high ee. However, scalability may be limited by catalyst cost.

Acid-Base Reaction to Form the Hydrobromide Salt

Synthesis of the Parent Amine

The free base, 3-amino-2,3-dihydrothiophene 1,1-dioxide (CID 2772218), is synthesized via the aforementioned methods. Its molecular weight (130.17 g/mol) and structure were confirmed via PubChem data.

Salt Formation with Hydrobromic Acid

The amine is treated with concentrated hydrobromic acid (48% w/w) in anhydrous ethanol at 0–5°C. The reaction proceeds as follows:

Purification:

The hydrobromide salt precipitates upon cooling and is isolated via vacuum filtration. Recrystallization from hot ethanol yields pure product (214.08 g/mol).

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-3-thiophenine 1,1-Dioxide Hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

Reduction: Reduction reactions can remove the dioxide group, converting it back to a simpler thiophene derivative.

Substitution: The hydrobromide group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines, alcohols, or thiols under appropriate conditions.

Major Products:

Oxidation: Products with additional oxygen-containing groups.

Reduction: Simpler thiophene derivatives.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Dihydro-3-thiophenine 1,1-Dioxide Hydrobromide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to introduce thiophene and dioxide functionalities.

Biology: Employed in studies involving thiophene derivatives and their biological activities.

Medicine: Investigated for potential therapeutic properties due to its unique structure.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-3-thiophenine 1,1-Dioxide Hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include oxidative stress responses, signal transduction, and metabolic processes.

Comparison with Similar Compounds

Structural Isomerism: 2,3-Dihydrothiophene vs. 2,5-Dihydrothiophene 1,1-Dioxides

The position of the double bond in dihydrothiophene sulfones significantly influences chemical behavior:

Key Insight : The 2,3-dihydro isomer lacks conjugation between the double bond and sulfone group, leading to divergent reactivity patterns compared to the 2,5-dihydro isomer. This difference is critical in designing synthetic pathways for brominated intermediates .

Substituent Effects: Halogen and Hydroxyl Derivatives

Substituents on the dihydrothiophene ring modulate electronic properties and biological activity:

Key Insight : Bromine and chlorine substituents enhance electrophilicity, while hydroxyl groups improve solubility and hydrogen-bonding interactions. These modifications tailor compounds for specific applications, such as enzyme inhibitors or solubility-enhanced intermediates .

Counterion Comparison: Hydrobromide vs. Hydrochloride Salts

The choice of counterion impacts solubility, stability, and pharmacokinetics:

Key Insight : Hydrobromide salts are often selected for controlled-release formulations, whereas hydrochlorides prioritize rapid bioavailability .

Benzothiophene vs. Thiophene Derivatives

Fusion of a benzene ring to the thiophene core alters aromaticity and applications:

Key Insight: Benzothiophene derivatives retain partial aromaticity, enhancing their suitability for drug discovery, while non-fused thiophenes serve as versatile synthetic intermediates .

Biological Activity

2,3-Dihydro-3-thiophenine 1,1-Dioxide Hydrobromide (CAS No. 55212-71-0) is a heterocyclic compound that has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C4H7NO2S·HBr, with a molecular weight of 214.08 g/mol. The compound features a thiophene ring with a dioxide group and a hydrobromide salt, which contributes to its distinctive chemical reactivity and biological interactions.

The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. The compound's structure allows it to modulate the activity of these targets through binding interactions that may influence oxidative stress responses and metabolic pathways.

Biological Activities

Research indicates that compounds containing thiophene rings exhibit a range of biological activities. Key findings related to the biological activity of this compound include:

- Antimicrobial Activity : Thiophene derivatives have shown significant antimicrobial properties against various pathogens .

- Anti-inflammatory Effects : The compound has been studied for its potential anti-inflammatory effects, which are crucial in treating chronic inflammatory diseases.

- Cytotoxicity : Some studies suggest that this compound may possess cytotoxic properties against cancer cell lines .

Case Studies and Experimental Data

Several studies have investigated the biological activity of thiophene derivatives similar to or including this compound. A summary of notable findings is presented in the following table:

In Silico Studies

In silico studies have predicted potential drug targets for thiophene derivatives, including those similar to this compound. Molecular docking simulations have indicated favorable binding interactions with Cathepsin D, suggesting a role in cancer therapy .

Q & A

Basic: What established synthetic routes exist for 2,3-Dihydro-3-thiophenine 1,1-Dioxide Hydrobromide, and what reaction parameters critically influence yield?

Answer:

The compound is synthesized via DA-mediated cyclization, where LDA (lithium diisopropylamide) in THF at −78°C facilitates the formation of the dihydrothiophene scaffold. Key parameters include:

- Solvent choice : THF ensures optimal reaction kinetics due to its polarity and coordination with LDA .

- Temperature control : Sub-zero temperatures (−78°C) prevent side reactions like over-alkylation .

- Reagent purity : Anhydrous conditions and high-purity amines (e.g., p-anisidine) minimize competing hydrolysis pathways .

For hydrobromide salt formation, stoichiometric HBr in ethanol is typically used, followed by recrystallization to enhance purity.

Advanced: How can researchers resolve contradictions in reported reaction yields for this compound across studies?

Answer:

Discrepancies in yields (e.g., 38–78% in Table I of Fieser & Fieser ) arise from:

- Amine reactivity : Electron-donating groups (e.g., methoxy in p-anisidine) enhance nucleophilicity, while steric hindrance reduces it.

- Side reactions : Competing elimination or dimerization may occur if pH or temperature is not tightly controlled .

Methodological steps to resolve contradictions :

Reproduce conditions : Validate solvent purity, reaction time, and stoichiometry.

Analyze intermediates : Use HPLC (as in ) to detect byproducts.

Cross-validate characterization : Compare NMR/IR spectra with literature data (e.g., δ 7.2–7.5 ppm for aromatic protons in ).

Basic: What spectroscopic techniques are optimal for characterizing this compound, and how should data be interpreted?

Answer:

- NMR spectroscopy :

- ¹H NMR : Look for deshielded protons near the sulfone group (δ 3.5–4.0 ppm for CH₂-SO₂) and aromatic protons (δ 7.0–7.5 ppm) .

- ¹³C NMR : The sulfone carbon appears at δ 110–120 ppm .

- IR spectroscopy : Strong S=O stretching vibrations at 1150–1300 cm⁻¹ confirm sulfone formation .

- X-ray crystallography : Use SHELXL ( ) to resolve crystal packing and hydrogen-bonding networks. ORTEP-3 ( ) aids in visualizing thermal ellipsoids.

Advanced: How does solvent polarity impact the efficiency of DA-mediated cyclization during synthesis?

Answer:

Polar aprotic solvents (e.g., THF, DMF) stabilize the transition state via dipole interactions, enhancing cyclization rates. shows THF yields >70%, while non-polar solvents (e.g., toluene) result in <50% due to poor LDA solubility. Mechanistic insight : Solvent polarity affects the deprotonation step, with THF’s Lewis basicity facilitating enolate formation. For reproducibility, maintain solvent anhydrousness (Karl Fischer titration recommended).

Methodological: What strategies mitigate degradation of this compound under storage?

Answer:

Degradation pathways include:

- Hydrolysis : The sulfone group is susceptible to moisture. Store under argon at −20°C .

- Photolysis : UV exposure may cleave the dihydrothiophene ring. Use amber vials and avoid UV light .

Analytical validation : - Monitor stability via DSC (differential scanning calorimetry) for thermal decomposition thresholds (e.g., T₀ onset at 150°C) .

- Accelerated stability studies (40°C/75% RH for 6 months) with HPLC tracking ( ).

Advanced: How can computational methods guide the optimization of synthetic routes?

Answer:

- DFT calculations : Predict reaction energetics (e.g., activation barriers for cyclization) using Gaussian or ORCA.

- Molecular docking : Identify steric clashes in transition states (e.g., LDA coordination geometry) .

- Solvent modeling : COSMO-RS predicts solvent effects on reaction equilibria. Validate with experimental yield data (e.g., THF vs. DMF in ).

Basic: What analytical methods are recommended for impurity profiling in this compound?

Answer:

- RP-HPLC : Use a C18 column with UV/PDA detection (λ = 254 nm). Method validation per ICH Q2(R1) includes:

- Mass spectrometry : HRMS (ESI+) confirms molecular ions (e.g., [M+H]⁺ at m/z 265.04 for the hydrobromide salt) .

Advanced: What mechanistic insights explain the regioselectivity observed in sulfone functionalization?

Answer:

Regioselectivity arises from:

- Electronic effects : The sulfone group withdraws electron density, directing electrophiles to the less-substituted carbon (C3 over C2) .

- Steric factors : Bulky substituents at C2 hinder access to C2, favoring C3 functionalization (e.g., chlorination in ).

Experimental validation : - Isotopic labeling (²H or ¹³C) tracks bond formation.

- Kinetic studies (e.g., variable-temperature NMR) differentiate thermodynamic vs. kinetic control.

Methodological: How should researchers design experiments to study the compound’s reactivity in Diels-Alder reactions?

Answer:

- Dienophile selection : Use electron-deficient dienophiles (e.g., maleic anhydride) to enhance reactivity .

- Reaction monitoring : In situ IR tracks carbonyl stretching (∼1700 cm⁻¹) to confirm adduct formation.

- Solvent optimization : High-dielectric solvents (acetonitrile) stabilize dipolar transition states.

- Post-reaction analysis : Isolate products via flash chromatography and characterize by X-ray ( ) to confirm stereochemistry.

Advanced: How can researchers address discrepancies in crystallographic data for this compound?

Answer:

Discrepancies in unit cell parameters or space groups (e.g., CCDC 1828960 in ) may arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.